

Application Notes and Protocols for ADL-5859 Hydrochloride

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Compound of Interest

Compound Name: ADL-5859 hydrochloride

Cat. No.: B605188

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Introduction

ADL-5859 hydrochloride is a potent and selective δ -opioid receptor (DOR) agonist that has demonstrated analgesic and antidepressant-like effects in preclinical studies.[1] As an orally bioavailable compound, it holds promise for the treatment of various pain conditions.[2] Unlike traditional opioids that act on multiple opioid receptors, ADL-5859's selectivity for the DOR may offer a therapeutic advantage by reducing undesirable side effects such as respiratory depression, sedation, and euphoria.[3] This document provides detailed information on the solubility of **ADL-5859 hydrochloride** and protocols for its vehicle preparation for both in vitro and in vivo applications.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₄ H ₂₉ ClN ₂ O ₃
Molecular Weight	428.9 g/mol [4]
IUPAC Name	N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride[4]
CAS Number	850173-95-4[4]

Solubility Data

The solubility of **ADL-5859 hydrochloride** in common laboratory solvents is summarized below. It is important to note that for hygroscopic solvents like DMSO, using a freshly opened container is recommended to ensure maximum solubility.[\[1\]](#)

Solvent	Concentration	Notes
DMSO	≥ 100 mg/mL (233.13 mM)	Use freshly opened DMSO as it is hygroscopic. [1]
Water	5 mg/mL (11.66 mM)	Requires sonication and heating to 60°C for dissolution. [1]
10% DMSO in 90% (20% SBE-β-CD in Saline)	≥ 2.75 mg/mL (6.41 mM)	Results in a clear solution. [1]

Experimental Protocols

For in vitro experiments, a concentrated stock solution of **ADL-5859 hydrochloride** is typically prepared in DMSO.

Materials:

- **ADL-5859 hydrochloride** powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Weigh the desired amount of **ADL-5859 hydrochloride** powder in a sterile tube.

- Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).
- Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer.

Storage:

- Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.^[1] Ensure the container is tightly sealed to prevent moisture absorption.^[1]

For oral administration in animal models, **ADL-5859 hydrochloride** can be formulated as a suspension. It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.^[1]

Materials:

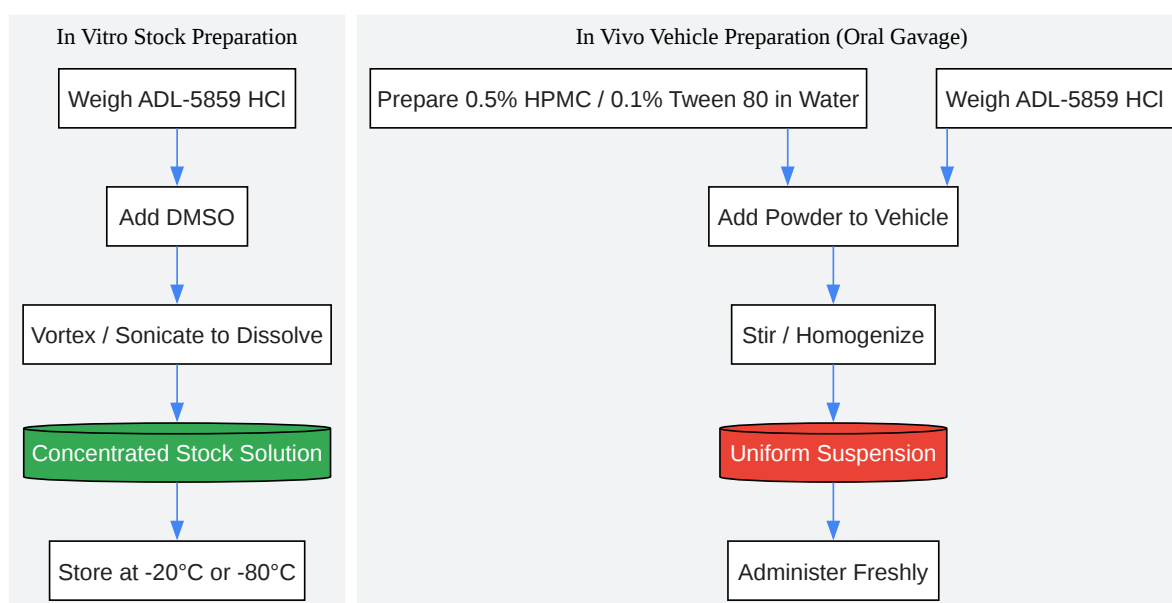
- **ADL-5859 hydrochloride** powder
- Distilled water
- Hydroxypropyl methylcellulose (HPMC)
- Tween 80
- Magnetic stirrer and stir bar or homogenizer

Protocol for Oral Gavage (Suspension):

- Prepare the vehicle by dissolving 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.^[5]
- Weigh the required amount of **ADL-5859 hydrochloride**.
- Gradually add the powdered compound to the vehicle while continuously stirring or homogenizing to create a uniform suspension.

- Administer the suspension orally by gavage at the desired dosage (e.g., 10–300 mg/kg in mice).[5]

Visualization of Experimental Workflows and Signaling Pathways

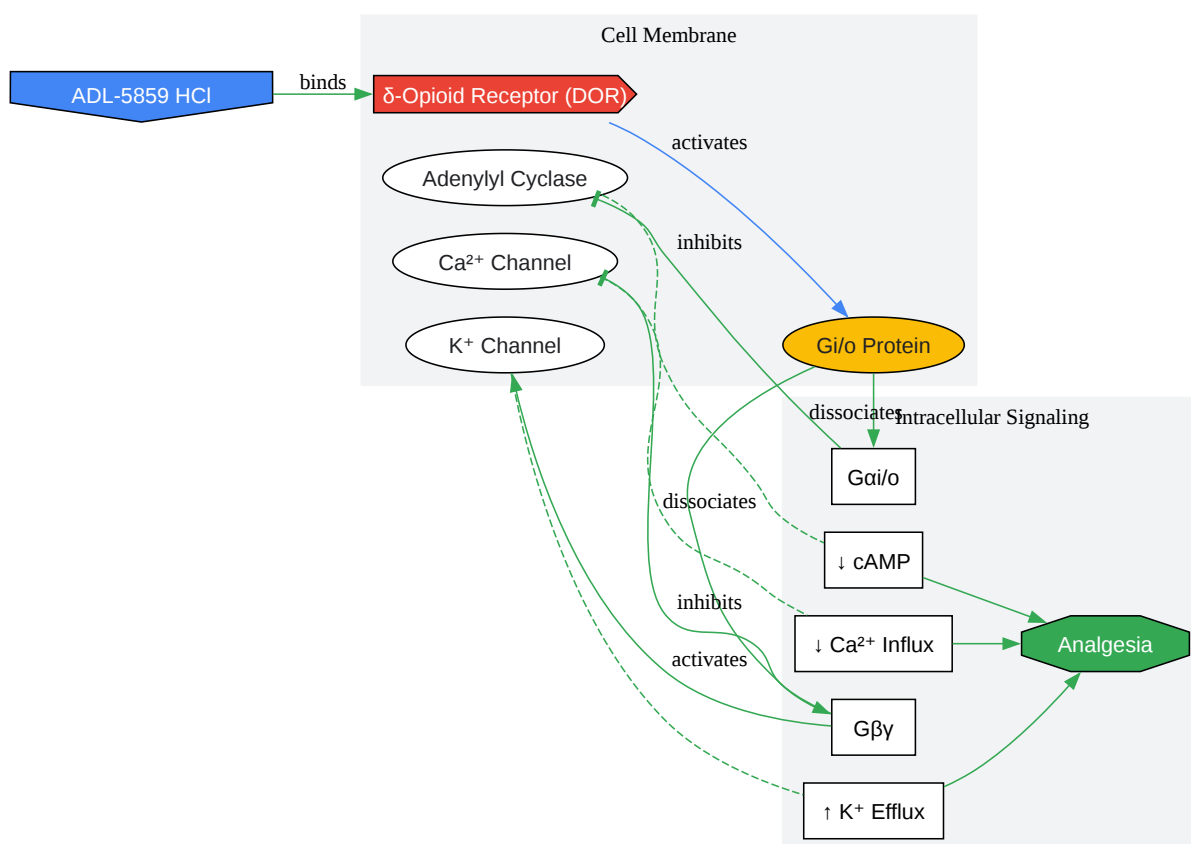


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Caption: Workflow for preparing **ADL-5859 hydrochloride** solutions.

ADL-5859 hydrochloride is a selective agonist of the δ -opioid receptor (DOR), which is a G protein-coupled receptor (GPCR).[1][3] The activation of DOR by an agonist like ADL-5859 initiates a signaling cascade that ultimately leads to its analgesic effects.[6] This involves the inhibition of adenylyl cyclase and modulation of ion channels.[7] The analgesic effects of ADL-

5859 are primarily mediated by the activation of DORs expressed on peripheral Nav1.8-positive neurons.[5][8]



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Caption: Simplified signaling pathway of **ADL-5859 hydrochloride**.

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